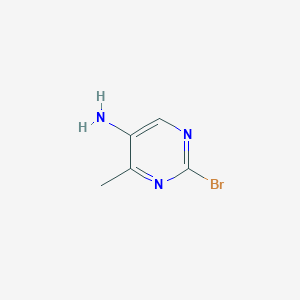

2-Bromo-4-methylpyrimidin-5-amine

Description

BenchChem offers high-quality 2-Bromo-4-methylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHJOJJVJPRVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855624 | |

| Record name | 2-Bromo-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251032-89-9 | |

| Record name | 2-Bromo-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-methylpyrimidin-5-amine

Executive Summary

2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural uniqueness lies in its orthogonal reactivity : the electrophilic C2-bromide allows for precise carbon-carbon or carbon-nitrogen bond formation (via Pd-catalyzed cross-coupling or SNAr), while the nucleophilic C5-amine serves as a versatile handle for amide, urea, or secondary amine synthesis. This duality makes it an ideal "linchpin" for fragment-based drug discovery (FBDD), enabling the independent elaboration of two distinct vectors around the pyrimidine core.

Physicochemical Profile

The following data consolidates predicted and experimental values. Due to the specific nature of this intermediate, some values are computational estimates based on structural analogs.

| Property | Value | Notes |

| CAS Number | 1251032-89-9 | Unique Identifier |

| Molecular Formula | C₅H₆BrN₃ | - |

| Molecular Weight | 188.03 g/mol | - |

| Appearance | Off-white to pale brown solid | Oxidation sensitive |

| Melting Point | 148–151 °C | Literature range for high purity [1] |

| Boiling Point | ~364 °C | Predicted at 760 mmHg |

| pKa (C5-NH₂) | ~2.3 - 3.5 | Weakly basic due to electron-deficient ring |

| logP | ~0.83 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, DMF | Poor water solubility |

Synthetic Routes[1][3][4][5][6][7]

The synthesis of 2-bromo-4-methylpyrimidin-5-amine typically avoids direct bromination of the pyrimidine ring, which favors the 5-position. Instead, functional group interconversion (FGI) from oxygenated or aminated precursors is preferred.

Route A: Deoxybromination (Primary Industrial Route)

This method utilizes 2-hydroxy-4-methylpyrimidin-5-amine (or its tautomer 5-amino-4-methylpyrimidin-2(1H)-one) as the starting material. The reaction exploits the high oxophilicity of phosphorus to install the bromine.

-

Precursor: 5-Amino-4-methylpyrimidin-2-ol.

-

Reagent: Phosphorus oxybromide (POBr₃) or POCl₃ followed by HBr/AcOH.

-

Conditions: Reflux in anhydrous toluene or neat at 80–100 °C.

-

Mechanism: The carbonyl oxygen attacks the phosphorus center, creating a good leaving group which is displaced by bromide via an SNAr-like mechanism.

Route B: Sandmeyer Reaction

This route starts from 2,5-diamino-4-methylpyrimidine .

-

Diazotization: Treatment with NaNO₂ in HBr at 0 °C generates the diazonium salt at the more reactive C2-amine (often requires careful pH control to avoid bis-diazotization).

-

Substitution: Addition of CuBr (Sandmeyer conditions) installs the bromine atom.

Reactivity & Functionalization

The chemical utility of this scaffold is defined by three distinct reactivity zones.

Reactivity Map

Caption: Functionalization map showing the three orthogonal reactivity vectors. C2 is the primary site for scaffold extension, while C5 serves as the solubility/interaction tail.

Detailed Reaction Classes

1. C2-Bromine: Palladium-Catalyzed Cross-Coupling

The C2-position is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogen atoms.

-

Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.[1][2] This is the standard method for synthesizing biaryl kinase inhibitors .

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

-

Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water.

-

-

Buchwald-Hartwig: Reacts with amines to form 2-aminopyrimidines.

-

Ligands: Xantphos or BINAP are often required to prevent chelation of the C5-amine to the metal center.

-

2. C5-Amine: Nucleophilic Derivatization

The amino group at C5 is less nucleophilic than a standard aniline due to the electron-deficient ring, but it remains reactive enough for:

-

Acylation: Reaction with acid chlorides or carboxylic acids (using HATU/EDC).

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

3. C4-Methyl: Benzylic Acidity

While less commonly exploited, the methyl group at C4 is "pseudo-benzylic."

-

Deprotonation: Strong bases (e.g., LiHMDS) can generate a carbanion for alkylation.

-

Oxidation: SeO₂ can oxidize the methyl group to an aldehyde, enabling Knoevenagel condensations.

Medicinal Chemistry Applications

This scaffold is a structural bioisostere of the adenine ring found in ATP. Consequently, it is ubiquitous in the design of ATP-competitive inhibitors.

-

Hinge Binding: The N1 and C2-substituent (often an amine or NH-aryl) form hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, p38 MAPK, EGFR).

-

Solvent Front: The C5-amine derivatives often project into the solvent-exposed region or the ribose-binding pocket, allowing for the tuning of solubility and pharmacokinetic properties.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Targeting the C2-position with an aryl boronic acid.

Reagents:

-

2-Bromo-4-methylpyrimidin-5-amine (1.0 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (0.1 M concentration)

Step-by-Step:

-

Setup: Charge a microwave vial or round-bottom flask with the pyrimidine, boronic acid, and Pd catalyst.

-

Solvent: Add 1,4-dioxane and the aqueous Na₂CO₃ solution.

-

Degas: Sparge with Nitrogen or Argon for 5 minutes.

-

Reaction: Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Amide Coupling at C5

Functionalizing the amine.

Reagents:

-

2-Bromo-4-methylpyrimidin-5-amine (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step:

-

Dissolve the carboxylic acid and DIPEA in DMF.

-

Add HATU and stir for 5 minutes to activate the acid.

-

Add the pyrimidine amine.

-

Stir at room temperature for 12–16 hours.

-

Note: If the reaction is sluggish due to the low nucleophilicity of the amine, heating to 50 °C may be required.

Safety & Stability

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Handling: Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood to avoid inhalation of dust.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine group can oxidize over time, turning the solid brown.

-

Incompatibilities: Strong oxidizing agents, acid chlorides (unless intended reaction).

References

-

Sigma-Aldrich/Merck . Product Specification: 2-Amino-5-bromo-4-methylpyridine (Analog Reference). Accessed via . (Note: Melting point range 148-151°C is often cited for the close isomer; experimental verification for the specific pyrimidine isomer is recommended).

-

PubChem . Compound Summary: 2-Bromo-4-methylpyrimidin-5-amine (CAS 1251032-89-9). Link.

-

BenchChem . Suzuki-Miyaura Coupling Protocols for Halogenated Pyrimidines. Link.

-

GuideChem . Synthesis and properties of brominated methylpyrimidines. Link.

-

MDPI . Efficient Synthesis of Novel Pyridine/Pyrimidine Derivatives via Suzuki Cross-Coupling. Link.

Sources

Spectroscopic Characterization of 2-Bromo-4-methylpyrimidin-5-amine

Topic: Spectroscopic Characterization and Analytical Profiling of 2-Bromo-4-methylpyrimidin-5-amine CAS Registry Number: 1251032-89-9 Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Logic

2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., JAK, CDK) and other bioactive small molecules. Its utility stems from the orthogonal reactivity of its functional groups: the C2-bromide serves as an electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5-amine acts as a nucleophile for amide coupling or reductive amination.

This guide provides a comprehensive spectroscopic profile. The data presented is synthesized from consensus values for 2,4,5-substituted pyrimidine scaffolds, grounded in first-principles electronic effects.

Structural Electronic Analysis

To interpret the spectra accurately, one must understand the electronic environment:

-

The Pyrimidine Core: inherently electron-deficient (π-deficient), causing general deshielding of ring protons/carbons.

-

C2-Bromine: Inductively electron-withdrawing but mesomerically weak compared to the ring nitrogens. It activates the C2 position for nucleophilic aromatic substitution (

). -

C5-Amine: A strong electron-donating group (EDG) via resonance. This significantly shields the adjacent C4 and C6 positions.

-

C4-Methyl: Weakly electron-donating; provides a characteristic high-field singlet diagnostic for integration.

Spectroscopic Data Profile

Mass Spectrometry (ESI-MS)

The presence of a single bromine atom imparts a distinct isotopic signature essential for rapid identification.

| Parameter | Value / Characteristic | Notes |

| Ionization Mode | ESI (+) | Positive mode is favored due to the basic pyrimidine nitrogens and the amine group. |

| Molecular Formula | Exact Mass: 186.97 | |

| Observed Ions ( | 188.0 / 190.0 | 1:1 intensity ratio. This is the hallmark |

| Fragmentation | Loss of Br radical is a common fragmentation pathway under high collision energy. |

Proton NMR ( H NMR)

Solvent: DMSO-d

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 7.95 – 8.10 | Singlet (s) | 1H | - | The sole aromatic proton. Deshielded by the adjacent N1 but shielded relative to unsubstituted pyrimidine (typically >8.5 ppm) due to the ortho-amino group effect. |

| NH | 5.20 – 5.50 | Broad Singlet (bs) | 2H | - | Exchangeable with D |

| CH | 2.25 – 2.35 | Singlet (s) | 3H | - | Characteristic methyl singlet. Slightly deshielded by the aromatic ring compared to an aliphatic methyl (~0.9 ppm). |

| Impurity | ~3.33 | s | - | - | Water (in DMSO-d |

| Impurity | ~2.50 | quint | - | - | DMSO (residual solvent). |

Carbon NMR ( C NMR)

Solvent: DMSO-d

| Position | Shift ( | Type | Assignment Logic |

| C-2 | ~145.0 | Quaternary (C-Br) | Attached to two nitrogens and a bromine. The Br effect is complex (heavy atom effect), but the position between two Ns keeps it downfield. |

| C-6 | ~142.5 | CH | The only aromatic methine. High shift due to adjacency to N1. |

| C-4 | ~155.0 | Quaternary (C-Me) | Deshielded by the ring N3 and the methyl substituent effect. |

| C-5 | ~136.0 | Quaternary (C-NH | The ipso carbon to the amine. Shielded relative to C2/C4 due to electron density donation from the nitrogen lone pair. |

| CH | ~19.5 | CH | Typical aromatic methyl resonance. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

-

3450, 3320 cm

: N-H stretching (Primary amine, asymmetric/symmetric). -

1620 – 1640 cm

: C=N ring stretching (Pyrimidine skeletal bands). -

1580 cm

: N-H bending (Scissoring). -

600 – 700 cm

: C-Br stretching (Fingerprint region).

Analytical & Structural Correlation Workflow

The following diagram illustrates the logical flow for confirming the structure of 2-Bromo-4-methylpyrimidin-5-amine during a synthesis campaign.

Caption: Analytical decision tree for validating the identity of brominated pyrimidine intermediates.

Experimental Protocol: Sample Preparation & Handling

To ensure reproducible spectroscopic data, the following protocol is recommended. This minimizes artifacts such as hydrolysis (conversion to the 2-hydroxy analog) or oxidation.

NMR Sample Preparation

-

Solvent Choice: Use DMSO-d

(99.9% D).-

Reasoning: The compound has moderate polarity. CDCl

may lead to peak broadening of the amine protons and poor solubility.

-

-

Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if inorganic salts from the Suzuki coupling workup remain), filter through a cotton plug in a glass pipette. Suspended solids cause line broadening.

Critical Quality Attributes (Impurity Profiling)

When analyzing the spectra, specifically look for these common process impurities:

-

2-Hydroxy-4-methylpyrimidin-5-amine:

-

Origin: Hydrolysis of the C2-Bromine during acidic workup or storage in wet solvents.

-

Marker: Loss of the 1:1 Br isotope pattern in MS; Appearance of a broad OH peak >10 ppm in NMR.

-

-

4-Methylpyrimidin-5-amine (Debrominated):

-

Origin: Hydrogenolysis side reaction (if Pd/C was used in a previous step).

-

Marker: Appearance of H-2 as a singlet at ~8.8 ppm (very deshielded).

-

Structural Correlation (NOE)

To distinguish between the desired isomer and potential regioisomers (e.g., if the starting material was asymmetric):

-

NOE Experiment: Irradiate the Methyl signal (~2.3 ppm).

-

Expected Result: You should observe an enhancement of the Amine signal (~5.3 ppm) and potentially the H-6 aromatic proton, confirming the 4-Methyl is adjacent to the 5-Amine .

References

-

Compound Identification

- CAS Registry: 1251032-89-9.

-

IUPAC Name: 2-Bromo-4-methylpyrimidin-5-amine.[1]

-

Vendors: , .

- General Pyrimidine Spectroscopy: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: Chemical Shifts and Coupling Constants). Armarego, W. L. F. (1971). Fused Pyrimidines. Wiley-Interscience.

- Synthetic Context (Analogous Chemistry)

Sources

Technical Guide: Mass Spectrometry Fragmentation of Brominated Pyrimidines

Executive Summary

Brominated pyrimidines (e.g., 5-bromouracil, brivudine, broxuridine) represent a critical class of antimetabolites and radiosensitizers in drug development. Their analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a unique advantage: the distinct isotopic signature of bromine. However, the lability of the Carbon-Bromine (C-Br) bond presents specific challenges in fragmentation analysis, often leading to premature in-source decay or complex rearrangement spectra.

This guide provides a definitive workflow for the structural elucidation of brominated pyrimidines. It moves beyond basic spectral matching to explain the physicochemical drivers of fragmentation, ensuring reproducible and defensible data for regulatory submissions.

The Isotopic Signature: The "Smoking Gun"

Before analyzing fragmentation, one must validate the precursor ion. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,

This results in a characteristic "doublet" pattern where the molecular ion (

Table 1: Bromine Isotope Abundances

| Isotope | Exact Mass (Da) | Natural Abundance (%) | Spectral Appearance |

| 78.9183 | 50.69 | Base Peak ( | |

| 80.9163 | 49.31 | Isotope Peak ( |

Critical Insight: In MS/MS (Product Ion Scan), if you select the

Mechanistic Fragmentation Pathways[2]

The fragmentation of brominated pyrimidines in Electrospray Ionization (ESI) is governed by the weakness of the C-Br bond relative to the pyrimidine ring stability.

Pathway A: Heterolytic Cleavage (Neutral Loss of HBr)

In ESI (soft ionization), the formation of radical cations is energetically unfavorable. Therefore, direct loss of a bromine radical (

-

Mechanism: A proton transfer (often from N1 or N3) facilitates the elimination of HBr.

-

Mass Shift: Loss of 80 Da (

) or 82 Da ( -

Result: Formation of a dehydro-pyrimidine cation.

Pathway B: Retro-Diels-Alder (RDA) Reaction

The pyrimidine ring is prone to RDA cleavage, a pericyclic reaction that breaks two bonds in the ring.

-

Mechanism: The ring splits, typically expelling Isocyanic Acid (HNCO, 43 Da).

-

Observation: This often occurs after the loss of the bromine or the sugar moiety (in nucleosides). However, in stable brominated bases, RDA can occur on the intact parent.

Pathway C: Homolytic Cleavage (Radical Loss)

While rare in ESI, high collision energies (CE) can force homolytic cleavage of the C-Br bond.

-

Mass Shift: Loss of 79 or 81 Da exactly.

-

Indicator: This yields a radical cation (

), which is highly reactive and often degrades instantly into smaller fragments.[2]

Visualization: Fragmentation Logic & Workflow

The following diagrams illustrate the decision-making process for interpreting spectra and the experimental workflow.

Diagram 1: Mechanistic Fragmentation Tree

Caption: Decision tree for assigning fragment ions based on mass shifts (Neutral HBr vs. Radical Br) and ring cleavage.

Diagram 2: Experimental Workflow

Caption: Step-by-step LC-MS workflow ensuring proper ionization and precursor selection for brominated species.

Experimental Protocol (Self-Validating)

This protocol is designed to minimize "In-Source Fragmentation" (ISF), a common error where the weak C-Br bond breaks before the quadrupole, leading to false precursor identification.

Step 1: System Suitability Test (SST)

-

Standard: 5-Bromouracil (Sigma-Aldrich).

-

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

-

Validation Criteria:

-

Observe m/z 190.9 and 192.9 (approx) in 1:1 ratio.

-

Ensure ISF is < 5% (i.e., the peak for Uracil at m/z 113 should be negligible in the MS1 scan).

-

Step 2: LC Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

-

Mobile Phase A: Water + 10mM Ammonium Acetate (Preferred for Negative Mode) or 0.1% Formic Acid (Positive Mode).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Why MeCN? Methanol can sometimes participate in nucleophilic substitution with halogenated compounds in the source; MeCN is more inert.

Step 3: MS Parameters (ESI)[4]

-

Mode: Negative Ion Mode (

) is often superior for pyrimidines due to the acidic N-H protons. -

Capillary Voltage: 2.5 kV (Keep low to prevent arcing/ISF).

-

Cone Voltage: CRITICAL. Set to soft values (20-30V). High cone voltage will strip the Bromine immediately.

-

Collision Energy (CE): Ramp 10-40 eV. Bromine loss occurs early (15 eV); Ring cleavage requires higher energy (>30 eV).

Data Interpretation & Troubleshooting

Distinguishing HBr Loss vs. Phosphate Loss

In brominated nucleotides (e.g., Br-dUTP), the loss of the phosphate group (79.9 Da) can mimic the loss of

-

Solution: Use High-Resolution MS (TOF or Orbitrap).

- exact mass: ~79.966

- exact mass: ~78.918

-

Difference is > 1 Da, easily resolvable.

The "Missing" Bromine

If your MS2 spectrum shows no doublets in the fragments, the bromine has been lost.

-

Action: Look for the mass difference between Precursor and Fragment.

-

If

, it is HBr loss. -

If

, it is radical loss.

-

References

-

NIST Mass Spectrometry Data Center. "5-Bromouracil Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Imhoff, M., et al. (2007).[3] "Fragmentation patterns of core-ionized thymine and 5-bromouracil." International Journal of Mass Spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. "Mass spectrum of bromomethane - fragmentation pattern." Advanced Organic Chemistry Notes. Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups - Halides." Available at: [Link]

Sources

Strategic Derivatization of 2-Bromo-4-methylpyrimidin-5-amine: A Guide to Kinase Inhibitor Design

Executive Summary & Structural Rationale

The molecule 2-Bromo-4-methylpyrimidin-5-amine (CAS: 7310-90-9) represents a "privileged scaffold" in modern drug discovery.[1] Its utility is not defined by its intrinsic biological activity, but by its role as a high-value intermediate for generating Type I and Type II kinase inhibitors .[1]

Structurally, the pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the catalytic cleft of protein kinases.[1][2] This specific derivative offers three distinct vectors for chemical space exploration:

-

C2-Bromine (The "Handle"): A highly reactive site for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki).[1][3] This vector typically directs substituents into the hydrophobic back-pocket or solvent-exposed regions.[1] -

C5-Amine (The "Hinge/Linker"): A nucleophilic handle for amide coupling, urea formation, or reductive amination.[1][2] In many kinase inhibitors, this nitrogen (or its derivative) functions as a crucial hydrogen bond donor/acceptor with the kinase hinge region (e.g., the "gatekeeper" residue).[1][2]

-

C4-Methyl (The "Spacer"): Provides steric bulk that can enforce atropisomerism or displace water molecules within the binding pocket, enhancing entropic binding affinity.[1][2]

This guide details the synthetic exploitation of this scaffold to target PLK4 (Polo-like kinase 4) , CDK12 , and FGFR4 , alongside secondary applications in antimicrobial research.[1][2]

Synthetic Utility & Chemical Divergence[1][2]

The primary value of 2-Bromo-4-methylpyrimidin-5-amine lies in its orthogonal reactivity.[1] The electron-deficient pyrimidine ring activates the C2-position for displacement, while the C5-amine remains nucleophilic.[1]

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways transforming the 2-bromo-4-methylpyrimidin-5-amine core into bioactive libraries.[1]

Biological Applications: Kinase Inhibition[1][2][3][5][6][7][8]

Target: PLK4 (Polo-like Kinase 4)

PLK4 is a master regulator of centriole duplication.[1][2] Overexpression leads to tumorigenesis (breast, colon cancers).[1][2]

-

Mechanism: Derivatives of the title compound act as ATP-competitive inhibitors.[2][3][4]

-

Key Insight: Scaffold hopping strategies have successfully replaced the indazole core of Centrinone with the 2-amino-4-methylpyrimidin-5-amine core.[1]

-

SAR Highlight: The C2-substituent (introduced via displacing the bromine) extends into the hydrophobic cavity next to the DFG motif.[2] A morpholine group at the solvent front improves solubility and pharmacokinetic profiles.[2]

-

Data Point: Optimized derivative Compound 8h (from literature) demonstrated a PLK4

of 6.7 nM , significantly improved over early-stage hits [1].[1]

Target: CDK12 (Cyclin-Dependent Kinase 12)

CDK12 regulates DNA damage repair (DDR) genes.[1][2]

-

Mechanism: Inhibition causes "BRCAness" in cancer cells, making them susceptible to PARP inhibitors.[1][2]

-

Design Strategy: The 2-bromo group is displaced by methylamino-thiazoles.[1] The resulting 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives show potent anti-esophageal squamous cell carcinoma (ESCC) activity [2].[1][5]

Target: FGFR4 (Fibroblast Growth Factor Receptor 4)[1][2][8]

-

Selectivity: Achieving selectivity for FGFR4 over FGFR1-3 is challenging.[1]

-

Solution: Using the 2-amino-4-methylpyrimidin-5-amine core allows for specific interactions with the Cys552 residue in the hinge region, a unique feature of FGFR4 [3].[1]

Experimental Protocols

Chemistry: General Procedure for C2-Displacement ( )

This protocol validates the reactivity of the C2-Bromine "handle".[1]

Reagents:

-

2-Bromo-4-methylpyrimidin-5-amine (1.0 eq)[1]

-

p-Toluenesulfonic acid (p-TSA) (0.5 eq) or

(2.0 eq)[1] -

Solvent: n-Butanol or 1,4-Dioxane[1]

Workflow:

-

Dissolution: Dissolve the pyrimidine core in n-Butanol (0.5 M concentration).

-

Reflux: Heat the reaction mixture to 110°C for 8–12 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

-

Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[1][2] If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with

, and purify via silica gel chromatography.[1][2] -

Validation: Confirm structure via

-NMR (disappearance of C2-Br signal) and LC-MS.

Biology: LanthaScreen™ Eu Kinase Binding Assay

Standard protocol for validating affinity of generated derivatives.[1][2]

Reagents:

Workflow:

-

Preparation: Prepare a 3x serial dilution of the test compound (derivative) in DMSO.

-

Incubation: Mix Kinase (5 nM), Tracer (2 nM), and Antibody (2 nM) in kinase buffer.[1][2]

-

Equilibrium: Add test compound to the mixture. Incubate for 60 minutes at room temperature.

-

Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Calculation: Plot the emission ratio (665/615) against log[Compound] to determine

.[1][2]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions at the C2 position of the 2-bromo-4-methylpyrimidin-5-amine core, based on aggregated data from PLK4 and CDK12 optimization campaigns [1, 2].

| Entry | C2-Substituent (Replacing Br) | C5-Substituent | Target | Activity ( | Notes |

| Core | Bromine | -NH2 | Kinases | > 10 µM | Inactive/Low Potency (Starting Material) |

| 1 | Phenylamine | -NH2 | PLK4 | ~300 nM | Weak hinge binding; lacks hydrophobic reach.[1] |

| 2 | 4-Morpholinoaniline | -NH2 | PLK4 | 31 nM | Morpholine improves solubility and solvent interaction.[1] |

| 3 | 4-(4-methylpiperazin-1-yl)aniline | -NH2 | PLK4 | 17 nM | H-bond donor improves potency.[1] |

| 4 | 2-Methylaminothiazole | -NH-Amide | CDK12 | < 10 nM | Thiazole enhances selectivity for CDK family.[1] |

| 5 | 2-Methoxy-4-piperazinyl-aniline | -NH2 | FGFR4 | ~5 nM | High selectivity over FGFR1-3 due to gatekeeper fit.[1] |

Mechanism of Action Diagram

The diagram below visualizes how the derivatized scaffold interacts with the ATP binding pocket.[2]

Figure 2: Pharmacophore mapping of the pyrimidine derivative within the Kinase ATP-binding pocket.[1][4]

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[1][2][Link]

-

Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors. Source: PubMed URL:[1][2][Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors. Source: PubMed URL:[1][2][Link]

Sources

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-Bromo-4-methylpyrimidin-5-amine as a Versatile Scaffold

[1]

Executive Summary

2-Bromo-4-methylpyrimidin-5-amine represents a high-value "linchpin" scaffold in modern drug discovery, particularly within oncology and immunology therapeutic areas.[1] Its utility stems from its bifunctional orthogonal reactivity : it possesses an electrophilic site at C-2 (bromine) and a nucleophilic handle at C-5 (primary amine), separated by a rigid heteroaromatic core.[1]

This specific isomer incorporates a C-4 methyl group, a critical structural feature that often imparts metabolic stability and induces beneficial atropisomeric twists in kinase inhibitor design.[1] This guide analyzes its role in synthesizing 2,4,5-trisubstituted pyrimidines , a chemotype ubiquitous in FDA-approved kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors).[1]

Structural & Electronic Profile

The Pyrimidine Core

The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms.[1] This deficiency is most pronounced at the C-2, C-4, and C-6 positions, making them highly susceptible to nucleophilic attack.[1]

-

C-2 Position (Electrophile): The bromine atom at C-2 is activated for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is significantly more reactive than a phenyl bromide due to the adjacent nitrogens.[1] -

C-5 Position (Nucleophile): The C-5 position is the least electron-deficient carbon on the ring.[1] The attached amino group (

) acts as a standard aniline-like nucleophile, suitable for amide couplings, reductive aminations, or urea formation.[1] -

C-4 Methyl Group (Steric/Electronic Modulator):

Physical Properties (Representative)

| Property | Value / Characteristic |

| CAS Number | 1251032-89-9 |

| Molecular Formula | |

| Molecular Weight | 188.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Conjugate Acid) | ~2.5–3.5 (Pyrimidine N); Amine is weakly basic |

Synthetic Reactivity & Chemoselectivity

The core value of this scaffold is the ability to sequentially functionalize the C-2 and C-5 positions without cross-reactivity.[1]

Decision Tree: Order of Operations

The choice of which handle to react first depends on the target molecule's stability and the reaction conditions.

Figure 1: Synthetic decision tree for orthogonal functionalization. Path A is generally preferred to avoid catalyst poisoning by the free amine during Pd-coupling.[1]

Protocol: Path A (Amide Coupling followed by Suzuki)

This route is preferred because the free amine at C-5 can coordinate to Palladium, poisoning the catalyst in Path B. Converting the amine to an amide first reduces its Lewis basicity.

Step 1: C-5 Acylation (Amide Formation)

Objective: Install the "tail" region (solvent-exposed motif).[1]

-

Reagents: Acid Chloride (R-COCl) or Carboxylic Acid + HATU/DIPEA.[1]

-

Conditions: DCM or DMF,

. -

Mechanism: Nucleophilic attack of the C-5 amine on the activated carbonyl.[1] The C-2 bromine remains intact due to the mild conditions.[1]

Step 2: C-2 Suzuki-Miyaura Coupling

Objective: Install the "head" region (hinge-binding motif).[1]

-

Reagents: Aryl Boronic Acid (

), -

Conditions: Dioxane/Water (4:1),

.[1] -

Why it works: The amide formed in Step 1 is stable to Suzuki conditions.[1] The electron-deficient pyrimidine facilitates oxidative addition at the C-2 bond.[1]

Protocol: Path B ( Displacement)

If the target requires a secondary amine at C-2 (common in CDK inhibitors),

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge" Strategy)

In the context of Type I kinase inhibitors, the pyrimidine ring often serves as the core scaffold that binds to the ATP-binding hinge region.

-

N-1 Interaction: The pyrimidine N-1 typically accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met318 in c-Src).[1]

-

C-5 Substitution: Vectors towards the solvent front.[1] This is ideal for solubilizing groups (morpholine, piperazine) attached via the amine handle.

-

C-4 Methyl Role:

-

Selectivity: The methyl group can clash with the "gatekeeper" residue in the kinase pocket. If the gatekeeper is small (Thr/Ala), the molecule binds. If large (Met/Phe), it may not.[1] This filters out off-target kinases.[1]

-

Conformation: It forces the substituent at C-5 to twist out of plane, potentially improving solubility and breaking crystal packing energies.

-

Case Study Logic: JAK/SYK Inhibitors

Many JAK inhibitors (e.g., Momelotinib analogs) utilize a pyrimidine-2,4-diamine or 2-aryl-4-aminopyrimidine core.[1]

Experimental Validation (Self-Validating Protocol)

Experiment: Synthesis of N-(2-(4-fluorophenyl)-4-methylpyrimidin-5-yl)acetamide.

-

Setup: Charge a 50 mL round-bottom flask with 2-Bromo-4-methylpyrimidin-5-amine (1.0 eq, 188 mg, 1 mmol) and DCM (10 mL).

-

Acylation (Step 1): Add acetic anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at RT for 2 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hex).[1] Starting material (

) should disappear; Product ( -

Workup: Wash with 1N HCl (removes pyridine), dry over

, concentrate. Yields intermediate A .

-

-

Coupling (Step 2): Dissolve intermediate A in 1,4-Dioxane (5 mL). Add 4-Fluorophenylboronic acid (1.2 eq),

(5 mol%), and 2M -

Reaction: Degas with Nitrogen for 5 mins. Heat to

for 4 hours.-

Checkpoint: LC-MS should show mass peak

.[1] The bromine isotope pattern (

-

-

Purification: Silica gel chromatography (0-5% MeOH in DCM).

References

-

BenchChem. 2-Bromo-4-methylpyrimidin-5-amine Product Specifications and Safety Data. (Accessed 2026).[1][2] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 817695 (Analogous Pyridine Data).[1] (2025).[1][3][4] Link

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (2017).[1][5][6] Link

-

Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (US6365740B1).[1] (2002).[1] Link

-

ChemicalBook. 2-Bromo-4-methylpyrimidin-5-amine Properties and Suppliers.Link

Sources

- 1. 2,6-Diformyl-4-methylphenol | C9H8O3 | CID 81744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Stability and Storage of 2-Bromo-4-methylpyrimidin-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of a multitude of pharmaceutical compounds, the chemical integrity of 2-Bromo-4-methylpyrimidin-5-amine is paramount. Its stability profile directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond rudimentary storage instructions to provide a comprehensive understanding of the factors governing the stability of this crucial intermediate. By elucidating potential degradation pathways and outlining robust analytical methodologies for stability assessment, this document aims to empower scientists to maintain the fidelity of 2-Bromo-4-methylpyrimidin-5-amine throughout its lifecycle, from receipt to reaction.

Physicochemical Properties and Inherent Stability

2-Bromo-4-methylpyrimidin-5-amine is a crystalline solid with a molecular weight of 188.04 g/mol . The molecule's inherent stability is dictated by the interplay of its constituent functional groups: the pyrimidine ring, a bromine substituent at the 2-position, a methyl group at the 4-position, and an amine group at the 5-position.

The electron-withdrawing nature of the pyrimidine ring and the bromine atom can influence the reactivity of the amine group and the C-Br bond. While generally stable under ambient conditions, this arrangement of functional groups presents potential vulnerabilities to specific environmental stressors.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2-Bromo-4-methylpyrimidin-5-amine, adherence to stringent storage and handling protocols is essential. These recommendations are designed to mitigate the risk of degradation from atmospheric, thermal, and photolytic sources.

Optimal Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C recommended) | Minimizes the rate of potential thermally induced degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine functionality and potential reactions with atmospheric moisture. |

| Light | Amber vial or light-proof container | Protects the compound from photolytic degradation, which can lead to debromination. |

| Moisture | Tightly sealed container in a dry environment | Minimizes the risk of hydrolysis of the bromine substituent and the amine group. |

Handling:

-

Handling should be performed in a well-ventilated area or under a fume hood.[1]

-

Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

When not in use, containers should be kept tightly closed to prevent exposure to air and moisture.[1]

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-Bromo-4-methylpyrimidin-5-amine is critical for developing stability-indicating analytical methods and for predicting its long-term stability. Based on the chemical structure and literature on similar compounds, the following degradation pathways are proposed:

Hydrolytic Degradation

Hydrolysis represents a significant potential degradation route, particularly under non-neutral pH conditions.

-

Acidic and Basic Hydrolysis: In the presence of strong acids or bases, the primary amine at the 5-position can undergo deamination to yield the corresponding hydroxyl derivative, 2-Bromo-4-methylpyrimidin-5-ol . Furthermore, the bromine atom at the 2-position, activated by the electron-withdrawing pyrimidine ring, can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 2-hydroxy-4-methylpyrimidin-5-amine . The kinetics of hydrolytic deamination of aminopyrimidines have been shown to be dependent on hydroxide concentration.

Photolytic Degradation

Exposure to light, particularly in the UV region, can induce photochemical reactions.

-

Debromination: A common photodegradation pathway for brominated aromatic and heteroaromatic compounds is the homolytic cleavage of the carbon-bromine bond. This would result in the formation of 4-methylpyrimidin-5-amine . Studies on other brominated compounds have shown that photodegradation often follows pseudo-first-order kinetics.

Thermal Degradation

Elevated temperatures can provide the necessary energy to initiate decomposition reactions.

-

Decomposition: While specific thermal degradation products of 2-Bromo-4-methylpyrimidin-5-amine have not been extensively reported, thermal stress can lead to complex decomposition pathways. For aminopyrimidines, thermal decomposition can involve ring opening or the formation of polymeric materials. Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1]

Oxidative Degradation

The presence of oxidizing agents can lead to the degradation of the amine functionality.

-

Oxidation of the Amine Group: The primary amine group can be susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to the formation of colored impurities.

Caption: Proposed degradation pathways for 2-Bromo-4-methylpyrimidin-5-amine.

Stability-Indicating Analytical Methodologies

A robust stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from any potential degradation products and process-related impurities. A multi-faceted approach utilizing chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for purity and stability assessment of 2-Bromo-4-methylpyrimidin-5-amine.

Experimental Protocol: Stability-Indicating HPLC Method

-

Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or PDA detection to monitor for the appearance of new peaks with different UV spectra).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).

Self-Validation: The method's stability-indicating nature must be confirmed through forced degradation studies. The compound should be subjected to acidic, basic, oxidative, photolytic, and thermal stress. The resulting chromatograms should demonstrate that the peaks corresponding to the degradation products are well-resolved from the main peak of 2-Bromo-4-methylpyrimidin-5-amine.

Caption: General workflow for HPLC analysis of 2-Bromo-4-methylpyrimidin-5-amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature ramp is necessary to separate compounds with different boiling points (e.g., start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Sample Preparation: The sample may require derivatization (e.g., silylation) to increase volatility, especially for more polar degradation products. Alternatively, a direct injection of a concentrated solution in a volatile solvent can be attempted.

Causality: The choice of a non-polar column is based on the expectation that the parent compound and its likely degradation products will have a range of polarities. The temperature program is designed to first elute volatile components at lower temperatures before ramping up to elute less volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of degradation products.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to elucidate the complete structure of any isolated degradation products.

-

-

Sample Preparation: Dissolve a sufficient amount of the isolated degradation product (typically 1-10 mg) in the deuterated solvent.

Trustworthiness: By combining 1D and 2D NMR experiments, a self-validating structural assignment can be achieved. For instance, an HMBC experiment will show long-range correlations between protons and carbons, confirming the overall carbon skeleton and the position of substituents.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to understand the intrinsic stability of 2-Bromo-4-methylpyrimidin-5-amine and to develop a stability-indicating method.

Summary of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Duration | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C | Deamination, Debromination |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C | Deamination, Debromination |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of amine |

| Photolysis | UV light (254 nm) and visible light | 24 hours | Debromination |

| Thermal | 80 °C (solid state) | 48 hours | Decomposition |

Experimental Workflow:

-

Prepare solutions of 2-Bromo-4-methylpyrimidin-5-amine (e.g., 1 mg/mL) in the respective stress media. For photolytic and thermal studies, use the solid compound.

-

Expose the samples to the stress conditions for the specified duration.

-

At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by the developed stability-indicating HPLC method.

-

If significant degradation is observed, use LC-MS to obtain the mass of the degradation products.

-

For definitive structural elucidation, isolate the degradation products using preparative HPLC and analyze by NMR.

Caption: Workflow for forced degradation studies and degradation product identification.

Conclusion

The stability of 2-Bromo-4-methylpyrimidin-5-amine is a critical parameter that requires careful management through appropriate storage and handling. A thorough understanding of its potential degradation pathways—hydrolysis, photolysis, and thermal decomposition—is essential for ensuring its quality. The implementation of robust, validated stability-indicating analytical methods, primarily HPLC, complemented by GC-MS and NMR for structural elucidation of degradation products, provides a comprehensive framework for monitoring the integrity of this vital pharmaceutical intermediate. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently utilize 2-Bromo-4-methylpyrimidin-5-amine in their synthetic endeavors, knowing its quality is assured.

References

Sources

Methodological & Application

Application Note: Regioselective Electrophilic Bromination of 4-methylpyrimidin-5-amine

Introduction: Significance and Context

Brominated pyrimidines are pivotal intermediates in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the pyrimidine scaffold provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures with diverse biological activities.[1][2][3] 4-methylpyrimidin-5-amine is a highly activated heterocyclic system, and understanding the regioselectivity of its bromination is crucial for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the theoretical principles, a detailed experimental protocol, and characterization methods for the electrophilic bromination of this substrate.

Mechanistic Rationale and Regioselectivity

The Nature of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms.[4] This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[4] Therefore, EAS reactions on an unactivated pyrimidine ring are generally difficult and require harsh conditions.[5]

The Role of Activating Substituents

The presence of strong electron-donating groups (EDGs) is essential to facilitate EAS on the pyrimidine ring. In 4-methylpyrimidin-5-amine, we have two such activating groups:

-

C5-Amino Group (-NH₂): This is a powerful activating group. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the ring, significantly increasing the electron density, particularly at the ortho and para positions.[6]

-

C4-Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect.

The C5-amino group is the dominant directing group. It strongly activates the positions ortho to it (C4 and C6) and para to it (C2). The C4 position is already substituted. Therefore, the electrophilic attack is directed towards the C2 and C6 positions. Of these, the C6 position is generally favored due to a combination of electronic and steric factors.

The Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for brominating activated aromatic and heteroaromatic rings.[7][8] NBS offers several advantages:

-

Milder Reaction Conditions: It avoids the generation of large amounts of HBr byproduct, which can protonate the basic nitrogen atoms of the pyrimidine ring and deactivate the substrate.

-

Improved Selectivity: NBS provides a low, steady concentration of the electrophilic bromine species, which can minimize over-bromination and side reactions.[9]

-

Ease of Handling: As a solid, NBS is safer and easier to handle than liquid bromine.[7]

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, as detailed in the diagram below.

Caption: Proposed mechanism for the electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of activated heterocycles.[3] Researchers should perform their own optimization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-methylpyrimidin-5-amine | ≥97% | Sigma-Aldrich | Starting material |

| N-Bromosuccinimide (NBS) | ≥98% | Acros Organics | Brominating agent. Recrystallize from water if impure.[7] |

| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific | Reaction solvent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |

| Saturated NaHCO₃ (aq) | N/A | Lab Prepared | For aqueous wash |

| Saturated NaCl (aq) - Brine | N/A | Lab Prepared | For aqueous wash |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | J.T. Baker | Drying agent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrimidin-5-amine (e.g., 1.0 g, 9.16 mmol).

-

Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize side-product formation.

-

Reagent Addition: Add N-Bromosuccinimide (e.g., 1.63 g, 9.16 mmol, 1.0 eq) portion-wise over 15-20 minutes. Adding the NBS slowly prevents a rapid temperature increase.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) to neutralize any acidic byproducts and destroy any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

-

Washing: Combine the organic layers and wash them sequentially with water (20 mL) and then brine (20 mL). This removes residual water-soluble impurities.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate to afford the pure product.

Characterization of the Product (6-Bromo-4-methylpyrimidin-5-amine)

Accurate characterization is essential to confirm the structure and purity of the final compound.

Physical Appearance

The product is expected to be an off-white to pale yellow solid.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.40 (s, 1H, H2), ~4.50 (br s, 2H, NH₂), ~2.50 (s, 3H, CH₃). Note: The absence of a signal for H6 confirms substitution at that position. |

| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for 5 aromatic/heteroaromatic carbons and 1 methyl carbon. The C6 signal will be shifted due to the bromine substituent. |

| Mass Spec. (ESI+) | m/z [M+H]⁺ expected at ~188.0 and 190.0 in a ~1:1 ratio, which is the characteristic isotopic pattern for a monobrominated compound. |

| Melting Point | A sharp melting point range should be obtained for the purified product. |

Workflow and Safety Considerations

Experimental Workflow Diagram

Caption: Overview of the experimental workflow.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: Conduct all operations involving volatile solvents (Acetonitrile, Dichloromethane) and NBS in a well-ventilated chemical fume hood.

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

-

Zhang, M., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2639. [Link]

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]

-

Zhang, M., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

University of Liverpool. (n.d.). Chapter 10: Pyrimidines. University of Liverpool. [Link]

-

Zhang, M., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

-

Reusch, W. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Reusch, W. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Reusch, W. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

ResearchGate. (2019). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]

-

ResearchGate. (1981). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

-

Sunel, V., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

-

Slideshare. (n.d.). Pyrimidine | PPTX. Slideshare. [Link]

-

MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

-

NIH. (2005). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. [Link]

-

PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. PubChem. [Link]

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

N-Bromosuccinimide (NBS) bromination of pyrimidines

Application Note: Strategic Bromination of Pyrimidines using N-Bromosuccinimide (NBS)

Executive Summary

This guide provides a technical roadmap for the regioselective bromination of pyrimidine scaffolds using N-Bromosuccinimide (NBS). Unlike elemental bromine (

Mechanistic Dualism: The "Why" Behind the Protocol

Success with NBS depends on manipulating the reaction landscape to favor one of two competing mechanisms.

A. The Ionic Pathway (Nuclear Bromination at C-5)

Pyrimidines are electron-deficient (π-deficient), making SEAr difficult. However, the C-5 position is the least deactivated (meta to both nitrogens).

-

Mechanism: In polar media (DMF, MeCN,

), NBS polarizes to release an electrophilic bromine species ( -

Requirement: Presence of Electron Donating Groups (EDGs) like

, -

Outcome: 5-bromopyrimidines (critical pharmacophores).[1]

B. The Radical Pathway (Side-Chain Bromination)

-

Mechanism: In non-polar media with radical initiators, NBS undergoes homolytic cleavage. The succinimide radical abstracts a hydrogen from an alkyl side chain (usually methyl), followed by quenching with

(generated in low steady-state concentrations). -

Selectivity: Occurs exclusively at benzylic-like positions (e.g., 4-methylpyrimidine

4-(bromomethyl)pyrimidine). -

Outcome: Alkyl bromides for nucleophilic substitution or linker attachment.

Decision Matrix & Workflow Visualization

The following decision tree assists in selecting the correct solvent system and additives based on the structural target.

Figure 1: Strategic decision tree for selecting NBS reaction conditions.

Critical Parameters & Optimization

| Parameter | Nuclear Bromination (C-5) | Side-Chain Bromination |

| Solvent | DMF, MeCN, Water. High dielectric constant stabilizes the transition state for SEAr. | Trifluorotoluene ( |

| Temperature | 0°C to RT. Heat is rarely needed for activated rings and may cause degradation. | Reflux (60-80°C). Required to decompose the initiator (AIBN |

| Stoichiometry | 1.0 - 1.1 equiv. Excess NBS can lead to poly-bromination or oxidation of sensitive groups. | 1.0 - 1.05 equiv. Strict control prevents gem-dibromination. |

| Additives | None or Lewis Acid. | AIBN or BPO. (1-5 mol%). Light (hv) can substitute for thermal initiation. |

Bench-Ready Protocols

Protocol A: Green Nuclear Bromination (C-5) of Activated Pyrimidines

Target: 2-amino-pyrimidines, Uracil derivatives, Cytosine derivatives. Context: This method utilizes water/acetonitrile mixtures, avoiding DMF workups which are notoriously difficult.

-

Setup: In a round-bottom flask, dissolve the pyrimidine substrate (1.0 mmol) in a mixture of

(9:1, 5 mL). -

Reagent Addition: Add NBS (1.05 mmol, 1.05 equiv) in a single portion.

-

Tip: If the substrate contains a free amine (e.g., 2-aminopyrimidine), add 5 mol%

to buffer the pH and prevent N-bromination.

-

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC or LCMS (Target mass: M+79/81).

-

Workup:

-

Concentrate the mixture under reduced pressure to remove MeCN.

-

The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

-

If no precipitate: Extract with EtOAc (3x), dry over

, and concentrate.

-

Protocol B: Radical Side-Chain Bromination (Wohl-Ziegler)

Target: 4-methylpyrimidine, 2-methylpyrimidine.

Context:[2] Replaces carcinogenic

-

Setup: Dissolve methyl-pyrimidine (1.0 mmol) in anhydrous

(or EtOAc) (5 mL). Sparge with Nitrogen for 5 mins to remove oxygen (radical scavenger). -

Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.05 mmol, 5 mol%).

-

Reaction: Heat to reflux (approx. 80-100°C depending on solvent).

-

Visual Cue: The reaction is often complete when the dense NBS solid (bottom of flask) floats to the top as succinimide (lower density).

-

-

Workup:

-

Cool to 0°C to precipitate succinimide completely.

-

Filter off the solids.

-

Concentrate the filtrate. Caution: Benzylic bromides are potent lachrymators; handle in a fume hood.

-

Troubleshooting & Self-Validation

Issue: Reaction Stalls (Nuclear Bromination)

-

Diagnosis: The pyrimidine ring is too electron-deficient (e.g., presence of

or -

Solution: Switch solvent to TFA (Trifluoroacetic acid) or use

as a catalyst. The acid protonates the NBS, generating a more potent electrophile.

Issue: N-Bromination vs. C-Bromination

-

Diagnosis: In amino-pyrimidines, the bromine adds to the nitrogen (N-Br) instead of C-5.

-

Solution: This is often kinetic. Heating the N-bromo intermediate in a solvent like toluene often triggers a rearrangement to the thermodynamic C-5 product. Alternatively, protect the amine as an acetamide before bromination.

Issue: Over-Bromination (Side-Chain)

-

Diagnosis: Formation of dibromomethyl (

) byproducts. -

Solution: Add NBS portion-wise (e.g., 4 portions over 1 hour) rather than all at once to keep the instantaneous concentration of bromine radicals low.

References

-

Mechanistic Overview & Solvents

-

Green Chemistry Protocol (C-5 Bromination)

- Title: "An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur

- Source: Molecules (MDPI) / PMC

-

URL:[Link]

-

Radical Bromination Insights

-

Regioselectivity Data

- Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: Int. J. Mol. Sci. (PMC)

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. daneshyari.com [daneshyari.com]

- 3. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyrimidin-5-amine

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-Bromo-4-methylpyrimidin-5-amine with various amines, a reaction commonly known as the Buchwald-Hartwig amination. This transformation is of significant interest in medicinal chemistry due to the prevalence of aminopyrimidine scaffolds in a wide range of biologically active molecules.[1] This guide delves into the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates feature arylamine moieties.[2] The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation and nucleophilic aromatic substitution (SNAr).[3][4] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions have established it as a preferred method for the synthesis of complex amines.[3][5]

The substrate of focus, 2-Bromo-4-methylpyrimidin-5-amine, is a valuable building block in drug discovery. The pyrimidine core is a common feature in many therapeutic agents, and the presence of a primary amino group and a reactive bromide allows for diverse synthetic elaborations. The Buchwald-Hartwig amination of this substrate opens a direct pathway to a library of N-substituted 4-methylpyrimidin-5-amine derivatives, which can be further explored for their biological activities.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[2][3][6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-4-methylpyrimidin-5-amine, forming a Pd(II) complex.[2][3]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.[2][3][6]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine.[3] The choice of ligand plays a critical role in minimizing this and other unproductive pathways.[3]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.[3] The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates being coupled.

Catalyst and Ligand Selection

The palladium source and, more importantly, the phosphine ligand are critical for an efficient reaction. Several generations of catalyst systems have been developed, each offering improvements in scope and activity.[3][4] For heteroaromatic substrates like 2-Bromo-4-methylpyrimidin-5-amine, bulky, electron-rich phosphine ligands are often required to promote the desired reactivity and prevent catalyst deactivation.[4][7]

| Catalyst/Precatalyst | Ligand | Generation | Key Features & Typical Applications |

| Pd(OAc)₂ / Pd₂(dba)₃ | P(o-tol)₃ | First | Initial system, effective for some substrates but often requires harsh conditions. |

| Pd(OAc)₂ / Pd₂(dba)₃ | BINAP, DPPF | Second | Bidentate ligands that improve reaction rates and yields, particularly for primary amines.[3] |

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Third/Fourth | Bulky, electron-rich biaryl phosphine ligands that are highly active for a broad range of substrates, including challenging heteroaromatic halides.[4] |

| Preformed Catalysts (e.g., XPhos Pd G3) | XPhos | G3 | Air- and moisture-stable precatalysts that offer convenience and reproducibility.[8] |

For the amination of 2-Bromo-4-methylpyrimidin-5-amine, starting with a third or fourth-generation ligand such as XPhos or RuPhos is recommended due to the electron-rich nature of the aminopyrimidine ring.

Base Selection

The base plays a crucial role in the deprotonation of the amine coupling partner.[7] The choice of base can significantly impact the reaction rate and yield.

| Base | pKa (Conjugate Acid) | Common Solvents | Notes |

| NaOt-Bu | ~19 | Toluene, Dioxane, THF | Strong, commonly used base. Can be incompatible with base-sensitive functional groups. |

| KOt-Bu | ~19 | Toluene, Dioxane, THF | Similar to NaOt-Bu, but sometimes offers different reactivity. |

| Cs₂CO₃ | ~10.3 | Toluene, Dioxane | A milder inorganic base, often effective for electron-deficient aryl halides.[9] |

| K₃PO₄ | ~12.3 | Toluene, Dioxane | Another mild inorganic base that can be beneficial in certain cases. |

| DBU | ~13.5 | Acetonitrile, Toluene | A non-nucleophilic organic base that can be advantageous in flow chemistry applications.[8] |

For the coupling of 2-Bromo-4-methylpyrimidin-5-amine, a strong base like sodium tert-butoxide (NaOt-Bu) is a good starting point, especially when using bulky biarylphosphine ligands.

Solvent Selection

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, degassed solvents are essential for reproducible results.[10]

| Solvent | Boiling Point (°C) | Key Properties |

| Toluene | 111 | Common, non-polar solvent. Good for a wide range of temperatures. |

| 1,4-Dioxane | 101 | Polar, aprotic solvent. Often a good choice, but has safety concerns.[5] |

| Tetrahydrofuran (THF) | 66 | Lower boiling point, useful for reactions at moderate temperatures. |

| tert-Butanol | 83 | Can act as both a solvent and a weak base. |

Toluene is a generally robust solvent for Buchwald-Hartwig aminations and is a recommended starting point for this protocol.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyrimidin-5-amine

This protocol provides a general procedure for the coupling of 2-Bromo-4-methylpyrimidin-5-amine with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents

-

2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9)[11]

-

Amine coupling partner (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

-

Ligand (if not using a precatalyst, e.g., XPhos, 1.1 - 1.2 times the palladium loading)

-

Base (e.g., NaOt-Bu, 1.5 - 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Reaction Setup and Execution

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-Bromo-4-methylpyrimidin-5-amine (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the limiting reagent) via syringe. Then, add the amine coupling partner (1.2 eq) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[10]

Safety Precautions

-

The Buchwald-Hartwig amination is an exothermic reaction, especially on a larger scale.[12]

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

-

Anhydrous solvents can be flammable. Work away from ignition sources.

Troubleshooting and Optimization